![molecular formula C27H31Cl2NO6S B12432730 [(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM-8735 is a potent and selective inhibitor of the mouse double minute 2 homolog (MDM2) protein, with an inhibitory concentration (IC50) of 25 nanomolar . This compound is primarily used in scientific research to study the interaction between MDM2 and the tumor protein p53, which plays a crucial role in regulating the cell cycle and preventing cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AM-8735 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of AM-8735 is generally carried out through custom synthesis services provided by specialized chemical companies . These companies have the expertise and facilities to produce the compound in large quantities while maintaining high purity and quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
AM-8735 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving AM-8735 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from the reactions of AM-8735 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
AM-8735 has a wide range of scientific research applications, including:
Wirkmechanismus
AM-8735 exerts its effects by selectively inhibiting the interaction between MDM2 and p53 . MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53 . This activation results in the transcription of p53 target genes, which are involved in cell cycle arrest, DNA repair, and apoptosis . The molecular targets and pathways involved include the p53 signaling pathway and its downstream effectors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
RO-5963: Ein weiterer MDM2-Inhibitor mit ähnlicher biologischer Aktivität.
RITA: Eine Verbindung, die p53 reaktiviert, indem sie dessen Wechselwirkung mit MDM2 hemmt.
Navtemadlin: Ein selektiver MDM2-Inhibitor mit potenter Antitumoraktivität.
Einzigartigkeit von AM-8735
AM-8735 ist aufgrund seiner hohen Selektivität und Potenz als MDM2-Inhibitor mit einem IC50 von 25 Nanomolar einzigartig . Dies macht es zu einem wertvollen Werkzeug, um die MDM2-p53-Wechselwirkung zu untersuchen und sein therapeutisches Potenzial in der Krebsforschung zu erforschen .
Eigenschaften
Molekularformel |
C27H31Cl2NO6S |
|---|---|
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
2-[(2R,5R,6R)-4-[(1S)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m1/s1 |
InChI-Schlüssel |
ZTMSSDQFJNEUNG-WMMXXEOUSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)(=O)C[C@H](C1CC1)N2[C@@H]([C@H](O[C@@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


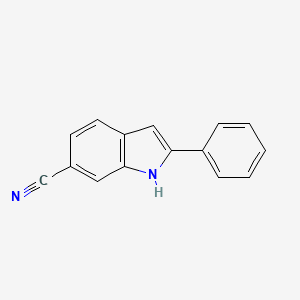
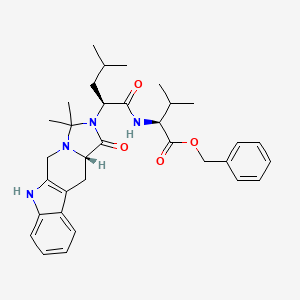
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)


![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
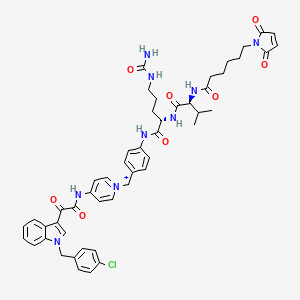
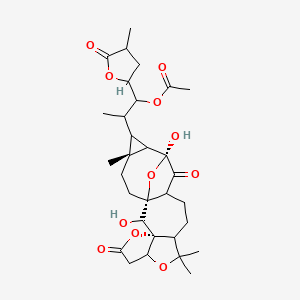
![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

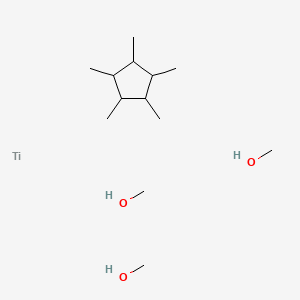
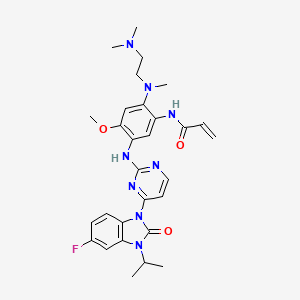
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
